

Application Notes and Protocols: Methyl 3-methyl-1H-indole-6-carboxylate

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Compound of Interest

Compound Name: *Methyl 3-methyl-1H-indole-6-carboxylate*

Cat. No.: B178197

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and biological evaluation of **Methyl 3-methyl-1H-indole-6-carboxylate**, a member of the indole class of heterocyclic compounds. Indole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, antiviral, and anti-inflammatory agents.^[1] This document outlines a synthetic route via Fischer-Speier esterification, a common method for preparing esters from carboxylic acids, and a standard protocol for assessing cytotoxicity using the MTT assay. Additionally, a potential mechanism of action, tubulin polymerization inhibition, is discussed and visualized.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	184151-49-3	[2]
Linear Formula	C ₁₁ H ₁₁ NO ₂	[2]
Molecular Weight	189.21 g/mol	[2]
Boiling Point	341.8 ± 22.0 °C at 760 mmHg	[2]
Physical Form	Solid	[2]
Purity	≥98%	[2]
Storage	Store at room temperature	[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-methyl-1H-indole-6-carboxylate via Fischer-Speier Esterification

This protocol describes the synthesis of **Methyl 3-methyl-1H-indole-6-carboxylate** from 3-methyl-1H-indole-6-carboxylic acid and methanol, using a strong acid catalyst. The reaction is an equilibrium process, and using an excess of methanol helps to drive the reaction towards the product.

Materials:

- 3-methyl-1H-indole-6-carboxylic acid
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)

- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- To a round-bottom flask containing a magnetic stir bar, add 3-methyl-1H-indole-6-carboxylic acid.
- Add a significant excess of anhydrous methanol to the flask to act as both a reactant and a solvent.
- Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: This addition is exothermic.
- Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully pour the reaction mixture into a beaker containing ice-cold water. The product may precipitate.
- Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Caution: Carbon dioxide gas will evolve.

- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude product can be further purified by recrystallization or column chromatography.

Expected Yield:

While specific yields for this exact reaction are not widely reported, similar Fischer esterification reactions of indole carboxylic acids can achieve yields of over 90% with proper optimization.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- **Methyl 3-methyl-1H-indole-6-carboxylate** (dissolved in DMSO to create a stock solution)
- MTT solution (5 mg/mL in PBS)

- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Humidified incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
- Prepare serial dilutions of **Methyl 3-methyl-1H-indole-6-carboxylate** in a complete culture medium from the stock solution.
- Remove the medium from the wells and add the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
- Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis:

The cell viability can be calculated as a percentage of the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

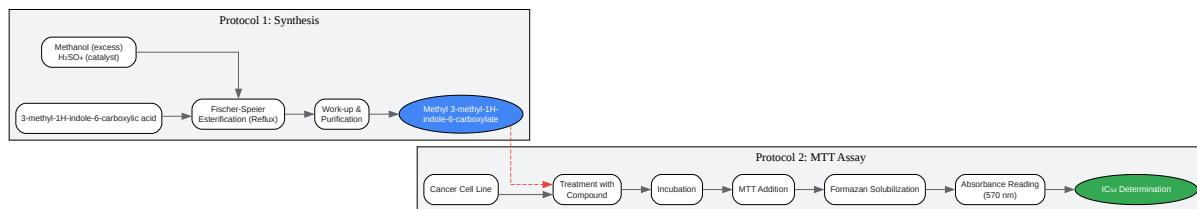
Quantitative Data

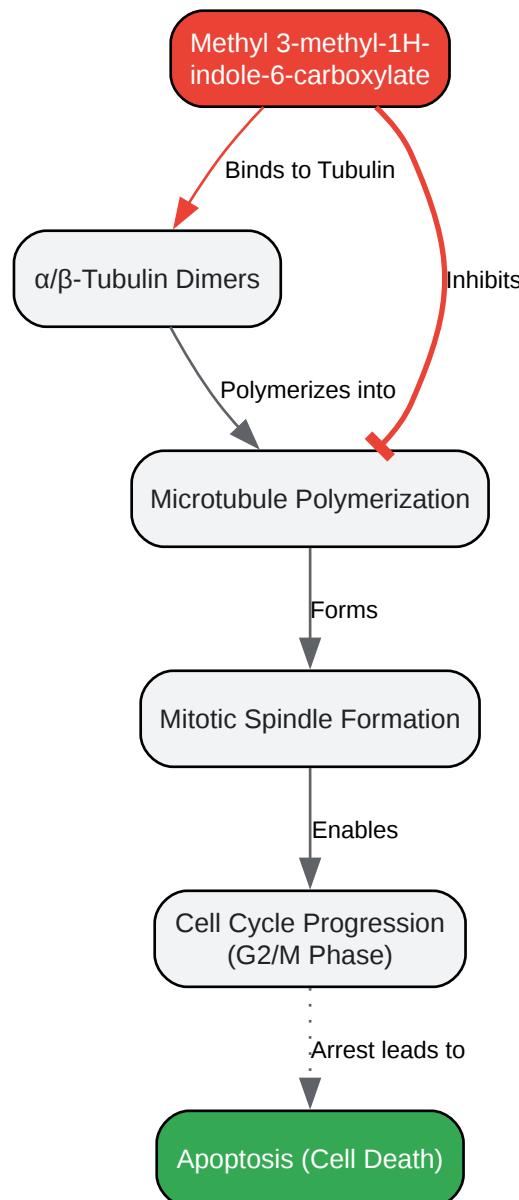
While specific IC_{50} values for **Methyl 3-methyl-1H-indole-6-carboxylate** are not readily available in the public domain, the following table presents data for structurally related indole derivatives to provide an indication of the potential anti-cancer activity.

Compound	Cell Line	IC_{50} (μM)	Reference
2-phenyl-3-substituted indole derivative	K562 (Leukemia)	5-11	[3]
3-indolyl-phenylmethanone derivative (BPR0L075)	Various human cancer cell lines	Potent antitumor activity	[4]
2-phenylindole derivative with hydrazide at position 3	Various tumor cell lines	0.016-0.062	[4]

Visualizations

Experimental Workflow: Synthesis and Cytotoxicity Testing



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